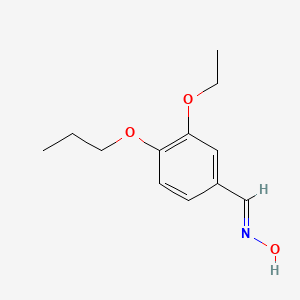![molecular formula C17H13N3S B5550569 3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)
3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-[5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole often involves complex reactions and methodologies. For instance, studies have explored the formation of related compounds through reactions that include the formation of imidazo and pyrido indole rings via step-wise formations involving bromoacetyl substituents and chloro or amino functions on indoles (Molina et al., 1998). Other research focuses on the synthesis of macrocyclic compounds containing indole and heterocyclic subunits, demonstrating the versatility of indole as a substructure in complex molecule fabrication (Han et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds incorporating indole, thiazole, and pyridine units has been a subject of extensive study. For instance, X-ray crystallography provides insights into the molecular conformation, demonstrating how water molecules and other factors influence the structure (Molina et al., 1998). These studies reveal the intricacies of intramolecular interactions and the overall stability of the molecular framework.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites. For example, research into the chemical modification of DNA with mutagenic compounds reveals the potential of indole derivatives to bind covalently to DNA after metabolic activation, indicating a significant chemical reactivity that might be applicable in various fields, including medicinal chemistry (Hashimoto & Shudo, 1985).
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
The synthesis of indole derivatives, including compounds similar to "3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole," has been a significant area of interest in organic chemistry due to the biological and pharmacological relevance of indole-based structures. A comprehensive framework for classifying indole syntheses has been proposed, focusing on the strategies for constructing the indole nucleus. This classification highlights the versatility and importance of indole derivatives in scientific research, offering insights into the methodologies that could be relevant for synthesizing and studying compounds like "3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole" (Taber & Tirunahari, 2011).
Indole Derivatives in Hepatic Protection
Research has shown that indole derivatives, such as indole-3-carbinol (I3C) and its major derivatives, play crucial roles in hepatic protection. These compounds exhibit pleiotropic protective effects on chronic liver injuries through mechanisms that include modulation of signaling pathways, reduction of oxidative stress, and inhibition of DNA synthesis. This highlights the potential therapeutic applications of indole derivatives in treating liver diseases and underscores the relevance of studying compounds like "3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole" for their bioactive properties (Wang et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-7-3-2-6-13(14)15)20-17(21-11)12-5-4-8-18-9-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRKHUSYEKBIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl]-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)
